molecular formula C7H8O3 B1266719 Allylsuccinic anhydride CAS No. 7539-12-0

Allylsuccinic anhydride

Cat. No. B1266719
CAS RN: 7539-12-0
M. Wt: 140.14 g/mol
InChI Key: WUMMIJWEUDHZCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allylsuccinic anhydride-related compounds involves multiple methods. One approach includes the synthesis of anhydride terminated oligoimides (ANTOI) and allyl terminated oligoimides (ALTOI), showcasing a rapid reaction in acetic acid medium. This method provides control over molecular weights and introduces allyl functionalities for further chemical modifications (André et al., 2000).

Molecular Structure Analysis

The molecular structure of allylsuccinic anhydride derivatives has been explored through various analytical techniques, demonstrating the flexibility and reactivity of the allyl group in forming complex structures. For instance, novel benzoxazine monomers containing allyl groups have been synthesized, revealing the intricate relationship between molecular structure and thermal polymerization behaviors (Agag & Takeichi, 2003).

Scientific Research Applications

Asymmetric Synthesis of Amino Acid Derivatives

Allylsuccinic anhydride plays a role in the asymmetric synthesis of amino acid derivatives. Research by Badran et al. (1993) demonstrated the reaction of (S)-N,N-diacylvalylglycine anhydride with N-bromosuccinimide to afford α-bromoglycine derivatives. These derivatives reacted with allyltributyltin, leading to α-allyl-glycine derivatives, showcasing the potential of allylsuccinic anhydride in synthesizing amino acid derivatives (Badran et al., 1993).

Green Epoxy Resins from Renewable Cinnamic Acid

In the field of green chemistry, allylsuccinic anhydride has been utilized in the development of green epoxy resins. Xin et al. (2014) explored the synthesis of epoxy based on cinnamic acid, involving the allylation of carboxylic groups, which is a critical step involving allylsuccinic anhydride (Xin et al., 2014).

Diels–Alder Reactions in Carbohydrate Chemistry

In carbohydrate chemistry, allylsuccinic anhydride is used in Diels–Alder reactions. Burnouf et al. (1990) discovered that an allylic methoxy substituent in C-2 vinyl glycals leads to complete antiπ-facial selectivity in the thermal Diels–Alder reaction with malefic anhydride, an application where allylsuccinic anhydride could be relevant (Burnouf et al., 1990).

RhIII-Catalyzed C–H Allylation of Amides

Allylsuccinic anhydride is instrumental in C–H allylation reactions. Dai et al. (2016) developed a RhIII-catalyzed C–H allylation of electron-deficient arenes and heteroarenes using allyl bromide, which could potentially involve allylsuccinic anhydride (Dai et al., 2016).

Synthesis of Polyesters from Renewable Resources

The synthesis of bio-based polyesters also utilizes allylsuccinic anhydride. Liu et al. (2020) reported the ring-opening copolymerization of renewable eugenyl glycidyl ether and cyclic anhydrides, highlighting the application of allylsuccinic anhydride in creating environmentally friendly polymers (Liu et al., 2020).

Safety And Hazards

Allylsuccinic anhydride is harmful if swallowed and toxic in contact with skin . It causes skin irritation and serious eye damage . Protective measures include wearing suitable protective equipment, preventing the generation of vapour or mist, washing hands and face thoroughly after handling, and avoiding contact with skin, eyes, and clothing .

properties

IUPAC Name

3-prop-2-enyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-3-5-4-6(8)10-7(5)9/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMIJWEUDHZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996842
Record name 3-(Prop-2-en-1-yl)oxolane-2,5-dione
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allylsuccinic anhydride

CAS RN

7539-12-0
Record name Dihydro-3-(2-propen-1-yl)-2,5-furandione
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Record name Allylsuccinic anhydride
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Record name 3-(Prop-2-en-1-yl)oxolane-2,5-dione
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Record name 3-allyl(dihydro)furan-2,5-dione
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Record name ALLYLSUCCINIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

By procedure (7) (a) above, β-hydroxyethyl methacrylate is esterified with an equimolar amount of allyl-sulfo-succinic anhydride obtained by the sulfonation of allyl-succinic acid anhydride obtained from propene and maleic anhydride by a procedure analogous to that of (8) (b) hereinabove.
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Synthesis routes and methods II

Procedure details

After 60 minutes, the reaction product was allowed to cool to room temperature, and gas chromatographic analysis of the product confirmed a product distribution of 34.7% propyl maleic anhydride and the balance propenyl succinic anhydride.
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propenyl succinic anhydride
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Synthesis routes and methods III

Procedure details

By procedure 7)a) above, β-hydroxyethyl methacrylate is esterified with an equimolar amount of allyl-sulfo-succinic anhydride obtained by the sulfonation of allyl-succinic acid anhydride obtained from propene and maleic anhydride by a procedure analogous to that of 8)b) hereinabove.
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reactant
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allyl-sulfo-succinic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
TB Hill - 1958 - search.proquest.com
… here but will be discus sed in the next section where experimental details are given, The starting material for the synthesis of Vb developed in this laboratory was allylsuccinic anhydride …
Number of citations: 0 search.proquest.com
DD Phillips, TB Hill - Journal of the American Chemical Society, 1958 - ACS Publications
… The Friedel-Crafts reaction between allylsuccinic anhydride (I) and benzene afforded a … step prompted us to investigate the use of allylsuccinic anhydride (I) in the original Friedel-Crafts …
Number of citations: 11 pubs.acs.org
B Sublett, N Bowman - The Journal of Organic Chemistry, 1961 - ACS Publications
… Allylsuccinic anhydride. In an autoclave of 50-ml. capacity was placed 33 ml. … of allylsuccinic anhydride was obtained on distillation as a colorless oil, bp133-140/16 mm. Allylsuccinic …
Number of citations: 16 pubs.acs.org
HL Hsieh - Journal of Macromolecular Science—Chemistry, 1973 - Taylor & Francis
… Succinic anhydride Maleic anhydride Dichloromaleic anhydride Allylsuccinic anhydride 4-… Unsaturated anhydrides and epoxides, such as maleic anhydride, allylsuccinic anhydride, and …
Number of citations: 45 www.tandfonline.com
J Clements - The Journal of Organic Chemistry, 1961 - ACS Publications
… Allylsuccinic anhydride. In an autoclave of 50-ml. capacity was placed 33 ml. … of allylsuccinic anhydride was obtained on distillation as a colorless oil, bp133-140/16 mm. Allylsuccinic …
Number of citations: 7 pubs.acs.org
B Stapp, U Endres, G Mösges, K Geibel - Polymer, 1992 - Elsevier
… The mixture was heated to 90C and a solution of allylsuccinic anhydride (28g, 0.2mol) was added very slowly while stirring. The progress of the reaction was followed by ir spectroscopy…
Number of citations: 2 www.sciencedirect.com
M Yoshiiwa, H Kageyama, Y Shirota, F Wakaya… - Applied physics …, 1996 - pubs.aip.org
… of 1,3,5-tris 4hydroxyphenlbenzene with 4-toluenesulfonyl chloride in pyridine under reflux for 6 h and by the reaction of 4,4 ,4-triaminotriphenylamine with allylsuccinic anhydride in …
Number of citations: 132 pubs.aip.org
S Baudis, D Bomze, M Markovic… - Journal of Polymer …, 2016 - Wiley Online Library
… Allylsuccinic anhydride (ASA; 0.04 and 0.11 equiv with respect to PVA subunits) was added dropwise to a stirred solution of 1.5% (wt/vol) PVA in dry DMSO containing 0.25 wt % p-…
Number of citations: 40 onlinelibrary.wiley.com
D Phillips, A Johnson - The Journal of Organic Chemistry, 1956 - ACS Publications
… In this regard, we have investigated the reaction between allylsuccinic anhydride (lb) and aluminum chloride. In this instance there was obtained a 34% yield of VIb, indicating that the …
Number of citations: 5 pubs.acs.org
T An, B Kang, S Kang, J Pac, J Youk, D Lin… - Chemical …, 2019 - pubs.rsc.org
… hand, other cyclic anhydrides with five-membered ring structures, such as cis-1,2-cyclohexanedicarboxylic anhydride (2c), phenylsuccinic anhydride (2e), and allylsuccinic anhydride (2f…
Number of citations: 5 pubs.rsc.org

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